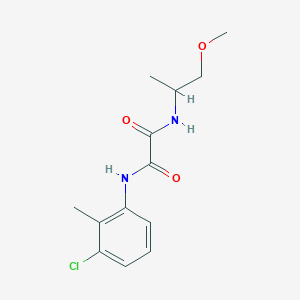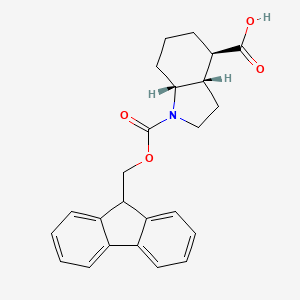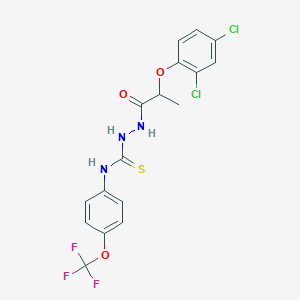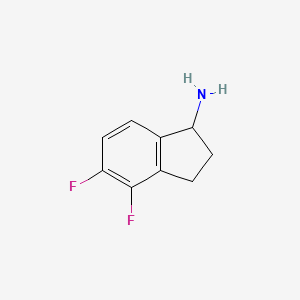
2-Chloro-5-(fluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . Also, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Physical And Chemical Properties Analysis
2-Chloro-5-(fluoromethyl)pyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 227.4±13.0 °C at 760 mmHg, and a flash point of 91.3±19.8 °C . It has a molar refractivity of 27.3±0.3 cm3, and a molar volume of 92.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal and Pharmaceutical Applications
Pyrimidine derivatives, like 2-Chloro-5-(fluoromethyl)pyrimidine, are significant in medicinal and pharmaceutical fields. The study of such compounds, including 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, reveals their importance in crystal packing stability through weak but significant intermolecular interactions. These compounds' structural and molecular docking studies provide insights into their pharmaceutical potential, highlighting the impact of various substituent groups on molecular conformation and pharmacological properties (Gandhi et al., 2016).
Synthesis and Characterization for Medicinal Applications
The synthesis and characterization of related pyrimidine derivatives are crucial for advancing medicinal applications. Compounds like 2-(5-fluorouracil-1-yl-acetamido) acetic acid, synthesized to reduce the toxicity of 5-Fluorouracil (5-FU), undergo detailed structural assignment through various spectroscopic methods, paving the way for more efficient and less toxic pharmaceuticals (Xiong Jing, 2010).
Insights into Molecular Interactions and Stability
Understanding the molecular interactions and stability of pyrimidine derivatives is vital. Studies involving quantum chemical calculations, Hirshfeld surface analysis, and molecular docking of compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester offer insights into the role of specific atoms, especially donor/acceptor groups, in intermolecular interactions, contributing to the stability of the crystal packing and potential pharmaceutical applications (Gandhi et al., 2016).
Chemical Synthesis and Potential Biological Activity
The efficient chemical synthesis of pyrimidine derivatives is crucial for exploring their biological activity. Studies focusing on the core structure synthesis of new classes of biologically active compounds, such as the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, demonstrate the importance of pyrimidine derivatives in drug discovery and development (Rosen et al., 2009).
Investigation of Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines like 5-Fluorouracil (5-FU) play a significant role in cancer treatment. Reviews focusing on the fluorine chemistry of fluorinated pyrimidines provide insights into their precise use in treating cancer, shedding light on new methods for synthesis, insights into how these compounds perturb nucleic acid structure and dynamics, and recent findings on the roles of RNA- and DNA-modifying enzymes inhibited by 5-FU substitution. This research contributes to the development of more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).
Wirkmechanismus
Safety and Hazards
2-Chloro-5-(fluoromethyl)pyrimidine is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It has hazard statements H302 - H314, which means it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(fluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSCSUUXNQANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)


![7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2633222.png)
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)

![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)


![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)